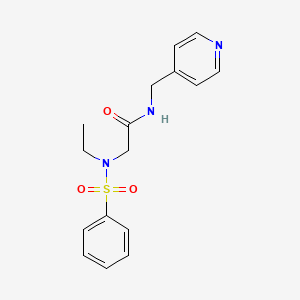![molecular formula C27H27N3O3S B4395067 1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine](/img/structure/B4395067.png)
1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine
Overview
Description
1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine is 473.17731291 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene ring in “F1713-0010” suggests potential efficacy in this area. These compounds can act as kinase inhibitors, disrupting cancer cell signaling pathways and inducing apoptosis . Research could explore the specific cancer cell lines most affected by this compound and the mechanisms by which it exerts its cytotoxic effects.
Anti-inflammatory and Analgesic Effects
Compounds with a thiophene core are known to exhibit anti-inflammatory and analgesic effects. This is particularly relevant in the development of new medications for chronic inflammatory diseases such as arthritis. The compound “F1713-0010” could be investigated for its ability to modulate inflammatory cytokines and its potential use as a non-steroidal anti-inflammatory drug (NSAID) .
Antimicrobial Properties
Thiophene derivatives have shown promise as antimicrobial agents against a variety of pathogens. “F1713-0010” could be synthesized and tested against bacterial, fungal, and viral strains to determine its spectrum of activity and potential as a new class of antibiotics or antifungals .
Material Science Applications
The structural properties of thiophene make it suitable for use in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound could be utilized in the fabrication of electronic devices due to its conductive properties .
Anti-atherosclerotic Agents
Thiophene derivatives have been used in the synthesis of anti-atherosclerotic agents. “F1713-0010” could be explored for its potential to prevent or treat atherosclerosis by inhibiting the formation of arterial plaques or by modulating cholesterol levels .
Neuropharmacological Applications
Given the piperidine component of “F1713-0010”, it may have neuropharmacological implications. Piperidine derivatives are known to interact with various neurotransmitter systems, and thus, this compound could be studied for its potential effects on neurological disorders or as a psychoactive substance .
properties
IUPAC Name |
2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c31-26(29-15-5-2-6-16-29)19-33-22-13-11-20(12-14-22)23-18-24(21-8-3-1-4-9-21)30(28-23)27(32)25-10-7-17-34-25/h1,3-4,7-14,17,24H,2,5-6,15-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLQRADXAVDCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4394985.png)
![({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4394991.png)


![{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395018.png)
![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)
![1-(methylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4395034.png)
![3-butyl-11-[2-(4-methoxyphenyl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4395035.png)

![methyl 4-[({[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4395045.png)
![N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395049.png)

![(2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395077.png)